[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate
Overview
Description
[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a 2,5-dimethylphenoxy group and a 4-phenylbenzoate ester. Such compounds are of significant interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the 2,5-Dimethylphenoxy Group: The 2,5-dimethylphenoxy group can be introduced via a nucleophilic substitution reaction using 2,5-dimethylphenol and a suitable leaving group on the chromen-4-one core.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-phenylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy and benzoate moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of chromen-4-one are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry
Industrially, this compound may be used in the development of new materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The phenoxy and benzoate groups may enhance the compound’s binding affinity and specificity. Pathways involved could include oxidative stress response, inflammation modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one Derivatives: Compounds such as flavones and isoflavones share the chromen-4-one core but differ in their substitution patterns.
Phenoxy Derivatives: Compounds like 2,5-dimethylphenoxyacetic acid have similar phenoxy groups but different core structures.
Benzoate Esters: Esters like methyl 4-phenylbenzoate share the benzoate moiety but differ in their esterifying groups.
Uniqueness
The uniqueness of [3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O5/c1-19-8-9-20(2)26(16-19)35-28-18-33-27-17-24(14-15-25(27)29(28)31)34-30(32)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFWNYPIKSTBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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